4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE
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Overview
Description
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput screening and process optimization techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., halides), electrophiles (e.g., alkylating agents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
- 6-ETHYL-3-(4-FLUOROPHENYL)-7-METHOXY-4H-CHROMEN-4-ONE
- Other chromen-2-one derivatives with similar structural features.
Uniqueness: 4-ETHYL-7-[(3-FLUOROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
4-ethyl-7-[(3-fluorophenyl)methoxy]-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-14-10-18(21)23-19-12(2)17(8-7-16(14)19)22-11-13-5-4-6-15(20)9-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUTLXWANRVTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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